molecular formula C8H12BrNS B15272002 [(4-Bromothiophen-2-yl)methyl](propyl)amine

[(4-Bromothiophen-2-yl)methyl](propyl)amine

Cat. No.: B15272002
M. Wt: 234.16 g/mol
InChI Key: HQQLKVKBEKZCIA-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C8H12BrNS and a molecular weight of 234.16 g/mol . This compound features a brominated thiophene ring attached to a propylamine group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of a propylamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromothiophene is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π stacking interactions, while the propylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to its specific combination of a brominated thiophene ring and a propylamine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3

InChI Key

HQQLKVKBEKZCIA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=CS1)Br

Origin of Product

United States

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